1-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride
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Overview
Description
1-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N It is a derivative of cycloheptane, where a chlorine atom is attached to the phenyl ring, and the amine group is bonded to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride typically involves the reaction of cycloheptanone with 4-chlorophenyl magnesium bromide, followed by the addition of an amine group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium hydroxide (NaOH), elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)cycloheptan-1-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)cycloheptan-1-amine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Methylphenyl)cycloheptan-1-amine hydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)cycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)13(15)9-3-1-2-4-10-13;/h5-8H,1-4,9-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDPTFWFLNSAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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